carnosol

Description

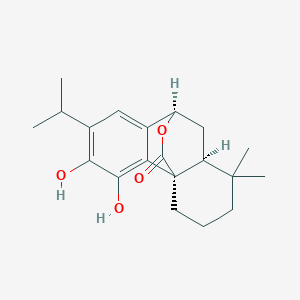

Structure

3D Structure

Properties

IUPAC Name |

(1S,8R,10S)-3,4-dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-10(2)11-8-12-13-9-14-19(3,4)6-5-7-20(14,18(23)24-13)15(12)17(22)16(11)21/h8,10,13-14,21-22H,5-7,9H2,1-4H3/t13-,14+,20+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSYGBPHQBWGAD-CKNLXJGOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C3CC4C2(CCCC4(C)C)C(=O)O3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C2C(=C1)[C@H]3C[C@@H]4[C@]2(CCCC4(C)C)C(=O)O3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Extraction Methodologies for Research Applications

Established Techniques for Carnosol (B190744) Isolation from Plant Matrices

A range of extraction methods are employed for the isolation of carnosol, each with distinct principles and procedural workflows. These techniques are often selected based on the specific research goals, such as high-throughput screening or large-scale purification.

Conventional methods like maceration have been historically used, but modern techniques offer significant advantages in terms of efficiency and selectivity. Ultrasound-Assisted Extraction (UAE) is a widely utilized method that employs ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction of target compounds. mdpi.com It is recognized for being a simple, low-cost technique with reduced extraction times and solvent consumption. mdpi.com

Microwave-Assisted Extraction (MAE) is another advanced technique that uses microwave energy to heat the solvent and plant matrix, leading to a rapid extraction process. mdpi.com MAE can significantly shorten the extraction time and, in some cases, increase the yield of phenolic compounds compared to conventional methods. mdpi.com However, careful temperature control is crucial during MAE, as temperatures exceeding 150 °C can lead to an increased conversion of carnosic acid to carnosol. mdpi.com

Accelerated Solvent Extraction (ASE) , also known as Pressurized Liquid Extraction (PLE), utilizes elevated temperatures and pressures to maintain the solvent in its liquid state, which enhances its extraction efficiency. mdpi.com ASE has been shown to be effective for the extraction of carnosol, particularly when using ethanol as the solvent. mdpi.com

Supercritical Fluid Extraction (SFE) is a green extraction technique that commonly uses supercritical carbon dioxide (CO₂) as the solvent. The properties of supercritical fluids can be tuned by modifying pressure and temperature, allowing for selective extraction. For carnosol extraction from sage, the pressure has been identified as a significant parameter affecting the yield. mdpi.com

Centrifugal Partition Chromatography (CPC) is a preparative, support-free liquid-liquid partition chromatography technique. It has been successfully applied for the one-step isolation of carnosol and carnosic acid from rosemary extracts with high purity and recovery rates. nih.govncat.eduillinois.edu This method is particularly advantageous for obtaining high-purity compounds without degradation. nih.govncat.eduillinois.edu

Other methods, such as the use of Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs) , have also been explored. Hydrophobic menthol-based DESs have demonstrated higher effectiveness in extracting carnosol compared to hydrophilic DESs and conventional organic solvents. mdpi.com

Comparative Analysis of Extraction Efficiencies in Research Studies

The efficiency of carnosol extraction is highly dependent on the chosen methodology and the specific parameters employed. Research studies have provided valuable comparative data on the performance of different techniques.

Ultrasound-Assisted Extraction has proven to be more effective than traditional maceration for extracting phenolic diterpenes. mdpi.com When comparing solvents for UAE, aqueous ethanol or methanol (B129727) are often most efficient, with yields increasing as the solvent polarity decreases. mdpi.com

Microwave-Assisted Extraction has demonstrated the ability to increase the yield of total phenolics from rosemary threefold compared to conventional maceration, and in a shorter time frame. mdpi.com

A study on Supercritical Fluid Extraction of sage leaves revealed that optimal conditions for maximizing the extraction of both carnosic acid and carnosol were a pressure of 29.45 MPa, a temperature of 49.19 °C, and a CO₂ flow rate of 3 kg h⁻¹. mdpi.com

Centrifugal Partition Chromatography has shown remarkable efficiency in a one-step separation process. From a crude rosemary extract containing 12.3% carnosol, this technique achieved a purity of 94.4 ± 0.9% with a recovery of 94.8 ± 2.3%. nih.govncat.eduillinois.edu

The following table provides a comparative overview of different extraction methods for carnosol based on published research findings.

| Extraction Method | Plant Matrix | Key Parameters | Purity Achieved | Recovery/Yield | Reference |

| Centrifugal Partition Chromatography | Rosemary (Rosmarinus officinalis) | Solvent System: hexane/ethyl acetate/methanol/water (3:2:3:2 v/v) | 94.4 ± 0.9% | 94.8 ± 2.3% | nih.govncat.eduillinois.edu |

| Supercritical Fluid Extraction | Sage (Salvia officinalis) | Pressure: 29.45 MPa, Temperature: 49.19 °C, CO₂ Flow Rate: 3 kg h⁻¹ | Not specified | Not specified | mdpi.com |

The following table details the findings of a specific study on Centrifugal Partition Chromatography for the isolation of carnosol.

| Compound | Initial Concentration in Crude Extract | Purity Achieved | Recovery Rate |

| Carnosol | 12.3% | 94.4 ± 0.9% | 94.8 ± 2.3% |

| Carnosic Acid | 39.7% | 96.1 ± 1% | 94.3 ± 4.4% |

Analytical Methodologies for Carnosol Quantification and Characterization

Chromatographic Techniques

Chromatographic methods are widely used for the separation, identification, and quantification of carnosol (B190744) from complex matrices like plant extracts, foods, and biological samples. mdpi.comresearchgate.net These techniques offer high selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Diode Array Detection (DAD/PDA)

HPLC coupled with UV or Diode Array Detection (DAD/PDA) is a common and well-established method for the analysis of carnosol. mdpi.comresearchgate.netnih.gov This technique separates compounds based on their interaction with a stationary phase and a mobile phase, with detection occurring via UV absorbance. nih.gov DAD or PDA allows for the simultaneous acquisition of UV spectra across a range of wavelengths, aiding in compound identification and purity assessment. mdpi.comresearchgate.net

Various studies have employed HPLC-UV/DAD/PDA for carnosol determination in different samples. For instance, an HPLC-DAD method was reported for the detection of carnosol in human plasma, providing a sensitive and selective assay for pharmacokinetic studies. mdpi.com Another validated HPLC-UV-ESI-IT-MS method, suitable for quantifying carnosol in plant extracts like Lepechinia mutica, utilized a C18 column and demonstrated good linearity, repeatability, intermediate precision, and accuracy. mdpi.comnih.gov The limit of detection (LOD) and limit of quantification (LOQ) for carnosol in dried leaves were determined to be 0.04 µg/mg and 0.19 µg/mg, respectively, using this method. mdpi.comnih.gov

HPLC-PDA methods have also been developed and validated for the determination of carnosol in fresh rosemary and sage leaves, showing good precision and accuracy. nih.gov Recovery rates ranged between 85.1% and 104.6% with RSD values below 5%. nih.gov A fast RP-HPLC protocol coupled with UV-Vis detection has been reported for the simultaneous quantification of carnosic acid and carnosol in fresh rosemary extracts, achieving resolution in a short analysis time. uchile.cl

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry (MS/MS)

UHPLC-MS/MS offers enhanced separation speed and resolution compared to conventional HPLC, coupled with the high sensitivity and specificity of tandem mass spectrometry. mdpi.comthieme-connect.de This makes it particularly useful for complex samples and low analyte concentrations.

A UHPLC-ESI-MS/MS method was developed and validated for the simultaneous determination of carnosol, rosmanol (B1679572), and carnosic acid in rat plasma after oral administration of rosemary extract. mdpi.comresearchgate.netnih.gov This method utilized multiple reaction monitoring (MRM) mode with electrospray ionization (ESI) for quantification. mdpi.comnih.gov The linear calibration range for carnosol was 1.453–4360 ng/mL, with a lower limit of quantification (LLOQ) of 10 ng/mL. nih.govnih.gov

UHPLC with QTOF-MS/MS has also been applied for comprehensive phytochemical profiling of sage and rosemary, allowing for the identification and quantification of carnosol among other phenolic compounds. thieme-connect.de

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of semi-polar compounds like carnosol in plant extracts and other matrices. mdpi.comresearchgate.net It combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. mdpi.comresearchgate.net

Various LC-MS approaches have been reported for the determination of carnosol. mdpi.comresearchgate.net A modified QuEChERS extraction method coupled with LC-MS/MS detection has been developed and validated for the analysis of carnosol and carnosic acid in food matrices. oup.comresearchgate.net This method demonstrated good limits of detection (LOD < 1 mg/kg) and quantification (LOQ ranging from 1.44 to 3.12 mg/kg in various matrices) for carnosol. oup.comresearchgate.net Spike recoveries were within 90–110% with RSD less than 10%. oup.comresearchgate.net

LC-MS methods have been used to identify and quantify phenolic compounds, including carnosol, in solid residues from Lamiaceae species. researchgate.net

Capillary Electrophoresis (CE) for Carnosol Analysis

Capillary Electrophoresis (CE) is another analytical technique that has been applied for the separation and analysis of carnosol. mdpi.comresearchgate.net CE separates analytes based on their charge and size within a capillary tube under an electric field. core.ac.uk

CE methods have been developed to separate and identify carnosol, often alongside carnosic acid, in extracts from rosemary and sage. mdpi.comcore.ac.ukresearchgate.net These methods can offer faster analysis times compared to HPLC in some cases, although they may have lower sensitivity for minor compounds. core.ac.uk CE coupled with UV or MS detection has been utilized for the separation of diterpenes from plant extracts. mdpi.comresearchgate.net For instance, CE-ESI-MS has been used to characterize antioxidants in rosemary extracts, although carnosol was not always detected by CE-MS in some studies, potentially due to extraction efficiency or lower sensitivity compared to LC-MS. csic.espfigueiredo.org

Spectrophotometric Methods for Bioactivity Assessment in Research (e.g., DPPH, ABTS assays)

Spectrophotometric methods, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, are commonly used in research to evaluate the in vitro antioxidant activity of carnosol and extracts containing it. mdpi.comxiahepublishing.comresearchgate.netnih.govmedcraveonline.com These assays measure the ability of a compound to scavenge free radicals, which is assessed by monitoring changes in absorbance using a spectrophotometer. xiahepublishing.commedcraveonline.com

For example, the DPPH assay involves measuring the decrease in absorbance of the DPPH radical solution upon reaction with an antioxidant. xiahepublishing.commedcraveonline.com Similarly, the ABTS assay measures the reduction of the ABTS radical cation by antioxidants. xiahepublishing.commedcraveonline.com These assays yield results often expressed as IC50 values (the concentration of antioxidant required to inhibit 50% of the radicals) or Trolox equivalent antioxidant capacity (TEAC). xiahepublishing.comresearchgate.netmedcraveonline.com Research findings using these methods have demonstrated the significant antioxidant activity of carnosol and carnosic acid. mdpi.comxiahepublishing.comresearchgate.net

Biosynthesis and Metabolic Pathways of Carnosol in Research Models

Precursor Compounds and Biosynthetic Routes in Plants

The biosynthesis of carnosol (B190744) in plants like rosemary and sage originates from the common diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP). This pathway involves a series of enzymatic steps. GGPP is cyclized by diterpene synthases (diTPS) to produce (+)-copalyl diphosphate (CPP), which is then converted to miltiradiene (B1257523) by another diTPS. Miltiradiene undergoes spontaneous oxidation to form abietatriene. Abietatriene is subsequently oxidized to ferruginol (B158077) by a cytochrome P450 enzyme. nih.govoup.commdpi.com

Further enzymatic activities, including those of cytochrome P450 enzymes, are responsible for the oxidation events that lead to the biosynthesis of carnosic acid from ferruginol. Carnosic acid is considered the direct biosynthetic precursor of carnosol mdpi.comoup.commdpi.com. This biosynthesis primarily occurs in the photosynthetic green tissues of plants, such as leaves, sepals, and petals, specifically within the chloroplasts mdpi.com.

Metabolic Conversion from Carnosic Acid to Carnosol

Carnosol is primarily formed in plants through the oxidation of carnosic acid mdpi.comnih.govmdpi.com. This conversion can occur directly when carnosic acid is oxidized, resulting in carnosol which features hydroxyl groups at positions C-11 and C-12 and a lactone moiety mdpi.com. This process can happen spontaneously, particularly under conditions like exposure to light, elevated temperature, and the presence of oxygen researchgate.netcore.ac.ukgoogle.comgoogle.com. Studies have shown that carnosic acid quinone is an intermediate in the conversion of carnosic acid to carnosol cabidigitallibrary.org.

In vitro studies have explored the conversion of carnosic acid to carnosol, demonstrating that this oxidation process is facilitated by the presence of catalysts such as minor amounts of water, iron, iron salts, or rosemary needles google.comgoogle.com. Quantitative conversion of carnosic acid to carnosol has been achieved by dissolving carnosic acid in acetone (B3395972) and bubbling molecular oxygen through the solution google.comgoogle.com.

Identification of Related Degradation Products and Metabolites (e.g., rosmanol (B1679572), epirosmanol (B1649433), rosmadial)

Carnosol itself can undergo further metabolic conversion and degradation, leading to the formation of related compounds. Key degradation products and metabolites identified include rosmanol, epirosmanol, and rosmadial (B15390024) mdpi.comnih.govresearchgate.netubbcluj.ro.

Rosmanol and epirosmanol can be formed from carnosol through hydroxylation at the C-7 position on its lactone ring mdpi.com. These compounds, along with rosmadial, have been identified in in vitro metabolism models and in rosemary extracts mdpi.comnih.govresearchgate.netubbcluj.ro. Rosmadial is a benzofuran (B130515) that can be isolated from rosemary oil and is considered a degradation product of carnosol researchgate.netubbcluj.rohmdb.cawikipedia.org. Other related degradation products include carnosic acid quinone and 7-oxo rosmanol, as well as methylated derivatives like 7-methoxyrosmanol and 7-methoxy-epirosmanol, particularly observed in studies involving methanol (B129727) solutions mdpi.comnih.govcabidigitallibrary.org.

Data on the identification of these related compounds is often obtained through analytical techniques such as HPLC coupled with mass spectrometry (LC-MS/MS) mdpi.comubbcluj.ronih.gov.

In Vitro Metabolic Transformation Studies (e.g., glucuronidation, oxidation, methylation)

In vitro metabolism studies have revealed several transformation pathways for carnosol and its precursor, carnosic acid. The primary metabolic pathways observed for carnosic acid in vitro include oxidation, glucuronidation, and methylation nih.govbiomolther.orgnih.govresearchgate.net. These transformations can occur in various metabolic models, including human and rat liver microsomes and human intestinal microsomes nih.gov.

While the search results primarily detail the in vitro metabolism of carnosic acid, it is understood that carnosol, being a related phenolic diterpene, is also subject to similar metabolic processes. Studies on the metabolism of carnosic acid have identified various metabolites, including those resulting from glucuronidation, oxidation, and methylation mdpi.comnih.govbiomolther.orgnih.govresearchgate.net. These findings suggest that carnosol likely undergoes analogous phase I and phase II metabolic transformations when studied in vitro.

In Vivo Pharmacokinetic and Distribution Studies in Animal Models (e.g., detection in rat plasma, tissue distribution)

In vivo studies, primarily in rats, have provided insights into the pharmacokinetic behavior and tissue distribution of carnosol and its related compounds. Following oral administration of rosemary extract or carnosic acid-enriched extract to rats, carnosol has been detected in plasma mdpi.comnih.gov.

Pharmacokinetic studies in rats have shown that carnosic acid, the precursor to carnosol, is absorbed into the bloodstream after oral administration, indicating its bioavailability researchgate.net. While specific detailed pharmacokinetic parameters solely for carnosol are less extensively reported in the provided search results compared to carnosic acid, the detection of carnosol in plasma after oral administration of rosemary extract confirms its absorption and systemic presence in animal models mdpi.comnih.gov.

Distribution studies in rats have shown that carnosol can be detected in various tissues, including the stomach, duodenum, jejunum, ileum, and liver, with only trace amounts found in the brain nih.gov. Carnosic acid has also been found in intestinal content, liver, and muscle tissue of rats after oral administration researchgate.net. The main elimination route for carnosic acid in rats appears to be fecal excretion researchgate.net.

Studies utilizing techniques such as UHPLC-ESI-MS/MS have been developed to simultaneously determine the concentrations of carnosic acid, rosmanol, and carnosol in rat plasma, enabling pharmacokinetic investigations mdpi.com.

Below is a summary of the detection of carnosol and related compounds in rat plasma and tissues:

| Compound | Matrix (Rat) | Detection Method | Notes | Source |

| Carnosol | Plasma | UHPLC-ESI-MS/MS | Detected after oral administration of rosemary extract | mdpi.com |

| Carnosol | Stomach, Duodenum, Jejunum, Ileum, Liver | Not specified | Detected after oral administration of rosemary extract; trace amounts in brain | nih.gov |

| Carnosic Acid | Plasma | LC-MS, UHPLC-ESI-MS/MS | Detected after oral and intravenous administration | mdpi.comresearchgate.netresearchgate.net |

| Carnosic Acid | Intestinal content, Liver, Muscle tissue | Not specified | Detected after oral administration | researchgate.net |

| Rosmanol | Plasma | UHPLC-ESI-MS/MS | Detected after oral administration of rosemary extract | mdpi.com |

| Epirosmanol | Gut content, Plasma, Tissue samples | HPLC-ESI-QTOF-MS | Detected after oral administration of carnosic acid-enriched extract | umh.es |

| Rosmadial | Gut content, Plasma, Tissue samples | HPLC-ESI-QTOF-MS | Detected after oral administration of carnosic acid-enriched extract | umh.es |

This table summarizes findings regarding the presence of carnosol and related compounds in rat biological samples, highlighting their absorption and distribution in vivo.

Molecular Mechanisms of Biological Activities

Antioxidant Mechanisms of Carnosol (B190744)

Carnosol exerts its antioxidant effects through a multifaceted approach, involving both direct interaction with reactive species and the activation of cellular defense pathways mdpi.commdpi.com.

Direct Free Radical Scavenging Capabilities

While carnosic acid, a related compound found in rosemary, is known to be a potent direct scavenger of reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals, carnosol appears to function differently nih.govoup.comresearchgate.net. Research suggests that carnosol's direct chemical quenching capacities against singlet oxygen and hydroxyl radicals in solution are relatively weak compared to carnosic acid nih.gov. Instead, carnosol's antioxidative function seems to rely on a mechanism that directly involves the lipid oxidation process nih.govoup.com. Studies indicate that carnosol can react directly with lipid radicals, thereby blocking the lipid peroxidation chain reaction nih.gov. This inhibitory effect on lipid peroxidation has been observed in vitro, induced by lipid hydroperoxides or lipoxygenase, and also in planta nih.gov. Carnosol has been identified as a good scavenger of peroxyl radicals, with calculated rate constants in the range of 1–3 x 106 M-1 s-1 nih.govtandfonline.com.

Cellular Protection against Oxidative Stress-Induced Damage

Carnosol provides cellular protection against damage induced by oxidative stress mdpi.commdpi.com. Studies have shown that carnosol pretreatment can suppress cell injury caused by oxidative insults, such as those induced by tert-butyl hydroperoxide (t-BHP) mdpi.com. This protection is associated with a reduction in the production of reactive oxygen species (ROS) and lactate (B86563) dehydrogenase (LDH), while increasing the release of nitric oxide (NO) mdpi.com. Furthermore, carnosol can help maintain the integrity of intercellular junctions by promoting the expression of vascular endothelial cadherin (VE-cadherin) in the context of oxidative stress, indicating a protective effect on the microvascular barrier mdpi.com.

Modulation of Endogenous Antioxidant Defense Systems:

A significant aspect of carnosol's antioxidant activity involves the modulation of the cell's intrinsic defense mechanisms, particularly through the activation of key signaling pathways and the induction of cytoprotective enzymes mdpi.commdpi.com.

Activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

Carnosol is recognized as an activator of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway mdpi.commdpi.commdpi.comalzdiscovery.orgnih.govmedchemexpress.com. The Nrf2 pathway is a crucial defense system against oxidative stress, regulating the expression of a battery of antioxidant and detoxification genes nih.govnih.govuq.edu.au. Carnosol activates the Keap1/Nrf2 transcriptional pathway by binding to specific cysteine residues on Keap1, an inhibitor protein that normally sequesters Nrf2 in the cytoplasm alzdiscovery.orgnih.govnih.gov. This binding disrupts the Keap1-Nrf2 interaction, leading to the release of Nrf2, which then translocates to the nucleus mdpi.comalzdiscovery.orgnih.gov. In the nucleus, Nrf2 binds to antioxidant-responsive elements (AREs) in the promoter regions of target genes, upregulating their expression mdpi.comnih.gova-z.luahajournals.org. Studies have demonstrated that carnosol treatment increases nuclear levels of Nrf2 and stimulates ARE-driven transcriptional activity mdpi.coma-z.lu.

Induction of Heme Oxygenase-1 (HO-1) and NAD(P)H-Quinone Reductase (NQO/QR)

Activation of the Nrf2 pathway by carnosol leads to the induction of various downstream antioxidant and detoxification enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H-Quinone Reductase (NQO/QR) nih.govmdpi.commdpi.comnih.govmedchemexpress.coma-z.luresearchgate.netthegoodscentscompany.comamericanelements.comnih.govnih.govnih.govresearchgate.netmdpi.com. HO-1 is an enzyme involved in the degradation of heme, producing biliverdin, carbon monoxide, and free iron, all of which have cytoprotective properties frontiersin.org. NQO/QR (also known as NQO1) is a phase II detoxification enzyme that catalyzes the reduction of quinones, protecting cells from oxidative damage uq.edu.aunih.govnih.govnih.gov. Research has shown that carnosol can induce HO-1 expression at both mRNA and protein levels nih.govmedchemexpress.coma-z.lufrontiersin.org. Studies in animal models have also demonstrated that carnosol can significantly increase the activity of NAD(P)H-quinone reductase in the liver mdpi.comnih.govuic.edu. For instance, intraperitoneal administration of carnosol in female rats resulted in a notable increase in QR activity mdpi.comnih.gov.

Table 1: Effect of Carnosol Administration on Liver Enzyme Activity in Female Rats mdpi.comnih.gov

| Enzyme | Carnosol Dose (mg/kg) | Fold Increase in Activity (vs. Control) |

| Glutathione (B108866) S-Transferase (GST) | 100-400 | 1.6-1.9 |

| NAD(P)H-Quinone Reductase (NQO/QR) | 100-400 | 3.1-4.8 |

Enhancement of Glutathione S-Transferase (GST) Activity

Table 2: Carnosol's Influence on Key Antioxidant and Detoxification Enzymes

| Enzyme/Pathway | Effect of Carnosol | Mechanism Involved |

| Nrf2 Pathway | Activation, leading to nuclear translocation and ARE binding. mdpi.comalzdiscovery.orgnih.govnih.gova-z.lu | Disruption of Keap1-Nrf2 interaction. alzdiscovery.orgnih.govnih.gov |

| Heme Oxygenase-1 (HO-1) | Induction of mRNA and protein expression. nih.govmedchemexpress.coma-z.lufrontiersin.org | Nrf2-dependent transcriptional activation. mdpi.comnih.gova-z.luahajournals.org |

| NAD(P)H-Quinone Reductase (NQO/QR) | Increased enzyme activity, particularly in the liver. mdpi.comnih.govuic.edu | Nrf2-dependent transcriptional activation. uq.edu.aunih.govnih.gov |

| Glutathione S-Transferase (GST) | Increased enzyme activity, particularly in the liver. mdpi.comnih.govuic.edu | Modulation of expression and activity, potentially through Nrf2 and other pathways. mdpi.comnih.gov |

Regulation of Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx), and Catalase (CAT)

Research indicates that carnosol can influence the activity of key antioxidant enzymes, including Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx), and Catalase (CAT). In a study using BV2 mouse microglial cells subjected to oxygen-glucose deprivation (OGD), carnosol treatment led to increased levels of SOD. mdpi.com This suggests a potential role for carnosol in enhancing the enzymatic defense against oxidative stress. While the provided search results specifically mention SOD in the context of carnosol, they also broadly discuss the upregulation of antioxidant defenses by rosemary diterpenes, which include carnosol. mdpi.com Further detailed research findings specifically on carnosol's regulation of GPx and CAT within the provided search results are limited.

Inhibition of Membrane Lipid Peroxidation in Cellular and Cell-Free Systems

Carnosol has demonstrated the ability to inhibit membrane lipid peroxidation in both cellular and cell-free systems. researchgate.net Lipid peroxidation is a process where free radicals damage lipids, particularly those in cell membranes, leading to cellular dysfunction. In cell-free experiments, carnosol was shown to inhibit lipid peroxidation, scavenge peroxyl radicals, and protect anti-proteinase from hypochlorous acid-induced inactivation. researchgate.netnih.gov This indicates that carnosol can directly interfere with the process of lipid oxidation. Studies using rat liver microsomes and ox brain phospholipid liposomes have also reported the inhibition of lipid peroxidation by carnosic acid, a compound closely related to carnosol and also found in rosemary. nih.gov While carnosic acid acts as a chemical quencher of reactive oxygen species (ROS), carnosol's antioxidative function appears to rely on a different mechanism, potentially by directly reacting with lipid radicals and blocking the lipid peroxidation chain process. nih.govresearchgate.net

Pro-oxidant Activity under Specific Research Conditions (e.g., bleomycin (B88199)/iron-induced DNA damage)

While primarily recognized for its antioxidant properties, carnosol has also been observed to exhibit pro-oxidant activity under specific experimental conditions. researchgate.netnih.govnih.gov Notably, carnosol promoted bleomycin/iron-induced DNA damage. researchgate.netnih.gov The bleomycin assay is a method used to assess the potential pro-oxidant action of compounds by measuring their ability to stimulate DNA damage in the presence of a bleomycin-iron complex. tandfonline.comsilae.it This finding suggests that the activity of carnosol can be complex and context-dependent, acting as an antioxidant in some scenarios and a pro-oxidant in others, particularly in the presence of certain metal ions like iron and agents like bleomycin. researchgate.netnih.govnih.gov

Anti-inflammatory Mechanisms of Carnosol

Carnosol exerts anti-inflammatory effects through the modulation of various signaling pathways. mdpi.comnih.govamazonaws.com Deregulated inflammatory signaling, often involving the overproduction of nitric oxide (NO) by inducible NO synthase (iNOS), is a key aspect of inflammation. nih.gov Carnosol has been shown to reduce LPS-stimulated NO production in RAW 264.7 cells. nih.govoup.com

Modulation of Inflammatory Signaling Pathways:

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling Pathway

A significant mechanism underlying carnosol's anti-inflammatory activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.comnih.govamazonaws.comoup.comnih.govresearchgate.netfrontiersin.org NF-κB is a transcription factor that plays a central role in regulating the expression of numerous pro-inflammatory genes. mdpi.comresearchgate.net Carnosol can block the activation of NF-κB by interfering with the signal-induced phosphorylation and subsequent degradation of IκBα, an inhibitor protein that sequesters NF-κB in the cytoplasm. oup.com By preventing IκBα degradation, carnosol inhibits the nuclear translocation of NF-κB, thus suppressing the transcription of NF-κB-dependent inflammatory genes. amazonaws.comoup.comnih.govresearchgate.net Studies have shown that carnosol can suppress the activity of IKK, an upstream kinase responsible for IκB phosphorylation. oup.comresearchgate.net

The inhibition of NF-κB signaling by carnosol has been observed in various cell types and models. For instance, in LPS-stimulated RAW 264.7 macrophages, carnosol treatment led to a reduction in NF-κB subunits' translocation and DNA binding activity. mdpi.com In the context of osteoclastogenesis induced by RANKL, carnosol was found to suppress the phosphorylation of p65, a key component of NF-κB, and block its nuclear translocation. nih.govresearchgate.net

Regulation of Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., p38, ERK, JNK)

Carnosol also modulates Mitogen-Activated Protein Kinase (MAPK) cascades, including p38, Extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), which are crucial components of inflammatory signaling pathways. mdpi.comsciopen.comnih.govoup.comresearchgate.netfrontiersin.orgfrontiersin.orgresearchgate.netmdpi.com These kinases are activated by various stimuli and regulate the expression of inflammatory mediators. mdpi.comtandfonline.com

Here is a summary of some research findings related to carnosol's effects on inflammatory signaling pathways:

| Cell Type / Model | Stimulus | Carnosol Concentration | Observed Effects | Source |

| RAW 264.7 macrophages | LPS | 5-20 µM | Inhibited NO production, iNOS expression, NF-κB activation, p38, and ERK1/2 MAPK activation | oup.com |

| RAW 264.7 cells | RANKL | Not specified | Suppressed phosphorylation and nuclear translocation of p65 (NF-κB) | nih.govresearchgate.net |

| BV2 mouse microglial cells | LPS and INF-γ | 5 µM | Inhibited NO, TNF-α, and PGE₂ production | mdpi.com |

| H9C2 cardiomyocyte cell line | LPS | 5-20 µM | Inhibited NF-κB and NF-κB-dependent inflammatory pathway | mdpi.com |

| Osteoclasts and synoviocytes | RANKL | Not specified | Inhibited NF-κB and MAPKs (JNK and p38) activation | mdpi.com |

Inhibition of Cyclooxygenase-2 (COX-2) Expression and Activity

Carnosol has been shown to inhibit the expression and activity of Cyclooxygenase-2 (COX-2). biomolther.org COX-2 is an enzyme that plays a crucial role in the synthesis of prostaglandins (B1171923), which are key mediators of inflammation. wikipedia.org Studies have demonstrated that carnosol can reduce COX-2 expression in various cell types and in vivo models. For instance, carnosol treatment decreased the expression of COX-2 in the skin of mice treated with phthalic anhydride (B1165640) to induce atopic dermatitis. biomolther.org It also inhibited COX-2 in a mouse ear inflammation model. biomolther.org This inhibition contributes to carnosol's anti-inflammatory effects by reducing the production of pro-inflammatory prostaglandins. mdpi.com

Inhibition of 5-Lipoxygenase

Carnosol is a potent inhibitor of 5-lipoxygenase (5-LO). caymanchem.compsu.edu 5-LO is an enzyme involved in the biosynthesis of leukotrienes, another class of inflammatory mediators. uni.lulipidmaps.org Research indicates that carnosol can inhibit human 5-lipoxygenase with an IC50 value of 0.1 µM for the recombinant human enzyme. caymanchem.com It also suppresses the synthesis of leukotrienes in human polymorphonuclear leukocytes (PMNs) with an IC50 of 7 µM. caymanchem.com This inhibition of the 5-LO pathway further contributes to carnosol's ability to suppress pro-inflammatory responses. mdpi.com

Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Carnosol has been identified as an activator of the human peroxisome proliferator-activated receptor gamma (PPARγ). ingentaconnect.comresearchgate.netthieme-connect.com PPARγ is a nuclear receptor that plays a significant role in regulating gene expression involved in lipid and glucose homeostasis, as well as exhibiting anti-inflammatory and anti-tumor effects. researchgate.netthieme-connect.com Studies using a reporter gene assay in COS-7 cells transfected with a Gal4-driven PPARγ luciferase gene construct showed that carnosol induced PPARγ activity with an EC50 value of 41.2 ± 5.9 µM. researchgate.netthieme-connect.com This activation of PPARγ by carnosol may contribute to its anti-inflammatory and potential metabolic effects. researchgate.netthieme-connect.commdpi.com

Modulation of Signal Transducer and Activator of Transcription 3 (STAT3) Pathway

Carnosol has been shown to modulate the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. jcpjournal.orgbiomolther.org STAT3 is a transcription factor involved in various cellular processes, including inflammation, cell proliferation, and survival. guidetopharmacology.orglipidmaps.orgmdpi.com Aberrant activation of STAT3 is frequently observed in various diseases, including cancer and inflammatory disorders. guidetopharmacology.orglipidmaps.org Studies suggest that carnosol can attenuate STAT3 activation. jcpjournal.org For instance, carnosol treatment decreased the activation of STAT3 in the skin tissue of mice with phthalic anhydride-induced atopic dermatitis. biomolther.org This modulation of the STAT3 pathway is implicated in carnosol's anti-inflammatory and potential anti-proliferative effects. jcpjournal.orgbiomolther.org

Inhibition of NLRP3 Inflammasome Activation

Research indicates that carnosol can inhibit the activation of the NLRP3 inflammasome. guidetopharmacology.org The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system and the inflammatory response. chemmethod.comchemmethod.com Its activation leads to the release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-18 (IL-18). wikipedia.org Inhibition of the NLRP3 inflammasome by carnosol can therefore contribute to the suppression of inflammation. guidetopharmacology.org

Regulation of SIRT1 Signaling

Carnosol has been reported to regulate SIRT1 signaling. guidetopharmacology.orgwikipedia.org SIRT1 is a NAD+-dependent deacetylase that plays a role in various cellular processes, including stress resistance, metabolism, and inflammation. wikipedia.orgwikipedia.org While some compounds are investigated as SIRT1 activators wikipedia.orgwikipedia.orgguidetoimmunopharmacology.orgfunctmaterials.org.ua, the specific regulatory effect of carnosol on SIRT1 signaling, as indicated in the provided outline, suggests an interaction that influences this pathway, contributing to its biological activities.

Suppression of Pro-inflammatory Mediators

Carnosol demonstrates a broad capacity to suppress the production of various pro-inflammatory mediators. biomolther.orgmdpi.com This is a key aspect of its anti-inflammatory activity. Studies have shown that carnosol can concentration-dependently reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages, which are indicators of acute inflammation. mdpi.comcaymanchem.com Carnosol significantly blunted the gene expression levels of inducible nitric oxide synthase (iNOS), cytokines such as interleukin-1α (IL-1α) and interleukin-6 (IL-6), and chemokines including CCL5/RANTES and CXCL10/IP-10. mdpi.com Furthermore, carnosol treatment has been shown to decrease levels of TNF-α and IL-1β in different models of inflammation. biomolther.orgbiomolther.orgmdpi.com The inhibition of 5-lipoxygenase activity by carnosol also leads to a reduction in the formation of pro-inflammatory leukotrienes. biomolther.orgcaymanchem.com Collectively, these findings highlight carnosol's ability to modulate the production of a wide array of mediators involved in both acute and chronic inflammatory processes. mdpi.com

Here is a summary of some research findings on carnosol's effects on pro-inflammatory mediators:

| Mediator | Effect of Carnosol | Cell/Model System | Reference |

| Nitric Oxide (NO) | Decreased | LPS-stimulated macrophages | mdpi.comcaymanchem.com |

| Prostaglandin E2 (PGE2) | Reduced | LPS-stimulated macrophages | mdpi.com |

| iNOS gene expression | Blunted | LPS-stimulated macrophages, mice skin | biomolther.orgmdpi.com |

| COX-2 expression | Inhibited | Mice skin | biomolther.orgbiomolther.org |

| IL-1α gene expression | Blunted | LPS-stimulated macrophages | mdpi.com |

| IL-6 gene expression | Blunted | LPS-stimulated macrophages, mice lungs, BALF | biomolther.orgmdpi.com |

| TNF-α levels | Decreased | Mice serum, mice skin | biomolther.orgbiomolther.orgmdpi.com |

| IL-1β levels | Decreased | Mice serum, mice skin | biomolther.orgbiomolther.orgmdpi.com |

| CCL5/RANTES gene expr. | Blunted | LPS-stimulated macrophages | mdpi.com |

| CXCL10/IP-10 gene expr. | Blunted | LPS-stimulated macrophages | mdpi.com |

| Leukotrienes | Inhibited | Human polymorphonuclear leukocytes (PMNs) | biomolther.orgcaymanchem.com |

This table summarizes key findings regarding carnosol's impact on the production and expression of various pro-inflammatory mediators based on the provided search results.

Reduction of Nitric Oxide (NO) Production

Carnosol has been shown to significantly reduce the production of nitric oxide (NO) in activated macrophages. researchgate.netacs.orgoup.comnih.gov High levels of NO are produced by inducible NO synthase (iNOS) during inflammation. researchgate.netacs.orgoup.com Studies using mouse macrophage RAW 264.7 cell lines stimulated with lipopolysaccharide (LPS) demonstrated that carnosol treatment markly reduced LPS-stimulated NO production in a concentration-related manner. researchgate.netacs.orgoup.comnih.gov This reduction in NO production is associated with the down-regulation of iNOS gene expression at both mRNA and protein levels. researchgate.netacs.orgoup.comnih.gov The mechanism involves the inhibition of nuclear factor-kappaB (NF-κB) activation, including the reduction of NF-κB subunits translocation and NF-κB DNA binding activity in activated macrophages. researchgate.netacs.orgoup.comnih.gov Carnosol has also been shown to inhibit iNOS and NF-κB promoter activity. researchgate.netacs.orgnih.gov These effects are linked to the down-regulation of inhibitor kappaB (IκB) kinase (IKK) activity, which in turn inhibits the phosphorylation and degradation of IκBα. researchgate.netacs.orgnih.gov Furthermore, carnosol can inhibit LPS-induced p38 and p44/42 mitogen-activated protein kinase (MAPK) activation at higher concentrations. researchgate.netnih.gov

Decreased Production of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)

Carnosol ameliorates the expression and secretion of various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.govresearchgate.netnih.govresearchgate.net Studies have shown that carnosol treatment decreases the levels of TNF-α and IL-1β in different models of inflammation. nih.govbiomolther.org In LPS-stimulated cells, carnosol has been reported to reduce IL-6 gene expression levels in macrophages. nih.gov The reduction in pro-inflammatory cytokine production is often linked to the inhibition of NF-κB activation, a key signaling pathway involved in the transcription of these cytokines. nih.govresearchgate.netnih.gov Carnosol's ability to suppress IKK activity and subsequent NF-κB activation contributes to the decreased expression of TNF-α, IL-1β, and IL-6. researchgate.net Additionally, carnosol can suppress the release of IL-6 and other inflammatory mediators in various cell types. nih.gov

Modulation of Chemokine Expression (e.g., CCL2, CCL3, CCL9, CXCL10)

Carnosol modulates the expression of chemokines, which are signaling proteins that regulate cell migration. researchgate.netnih.govsemanticscholar.org Studies have shown that carnosol can suppress the production of chemokines such as CCL2, CCL3, CCL9, and CXCL10. nih.govsemanticscholar.org For instance, in stimulated mast cells, carnosol has been shown to suppress the protein and gene expression levels of CCL2, CCL3, and CCL9. nih.gov Carnosol also blunted gene expression levels of chemokines including CCL5/RANTES and CXCL10/IP-10 in LPS-stimulated macrophages. semanticscholar.org The modulation of chemokine expression by carnosol is associated with its inhibitory effects on inflammatory signaling pathways, including NF-κB. nih.gov CXCL10 and CCL2 are chemokines that are significantly upregulated in inflammatory conditions and play roles in recruiting immune cells. frontiersin.org

Inhibition of Prostaglandin E2 (PGE2) Production

Carnosol inhibits the production of prostaglandin E2 (PGE2), a lipid mediator that plays a significant role in inflammation and pain. nih.govsemanticscholar.orgnih.govpsu.edu PGE2 is formed by the action of cyclooxygenases (COXs) and PGE2 synthases. nih.govpsu.eduug.edu.gh Studies have demonstrated that carnosol can potently reduce PGE2 production in LPS-stimulated macrophages. semanticscholar.org This inhibition is linked to the targeting of microsomal PGE2 synthase (mPGES)-1, a key enzyme in PGE2 biosynthesis. nih.govpsu.edu While carnosol inhibits mPGES-1 activity, carnosic acid, a related compound, has also shown inhibition of PGE2 generation in a human whole-blood assay by selectively targeting mPGES-1. nih.govpsu.edu

Effects on Immune Cell Activation and Function (e.g., macrophages, polymorphonuclear leukocytes, hPBMCs)

Carnosol influences the activation and function of various immune cells, including macrophages, polymorphonuclear leukocytes (PMNLs), and human peripheral blood mononuclear cells (hPBMCs). researchgate.netsemanticscholar.orgnih.govnih.govdavidalcantarmd.com In macrophages, carnosol suppresses LPS-stimulated NO production and iNOS gene expression by inhibiting NF-κB activation. researchgate.netacs.orgoup.comnih.gov It also reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in these cells. nih.govresearchgate.netnih.gov Carnosol has been shown to inhibit the formation of pro-inflammatory leukotrienes in intact human polymorphonuclear leukocytes and suppress their proinflammatory responses. researchgate.netnih.govdavidalcantarmd.com Furthermore, studies using hPBMCs have indicated that carnosol can reduce inflammasome activation. nih.gov These effects highlight carnosol's ability to modulate the inflammatory responses of key immune cell populations.

Neuroprotective Mechanisms of Carnosol

Carnosol possesses neuroprotective properties, which are mediated through mechanisms that primarily involve combating oxidative stress and modulating signaling pathways crucial for neuronal survival. sciopen.comresearchgate.netmdpi.com

Protection against Oxidative Stress in Neuronal Cell Models

Carnosol protects neuronal cells against oxidative stress induced by various insults in in vitro models. researchgate.netmdpi.comacs.orgoup.commdpi.comnih.govfrontiersin.org Oxidative stress is a significant contributor to neurodegenerative disorders. nih.gov Carnosol's potent antioxidative activity is attributed to its ability to scavenge free radicals. researchgate.netacs.orgoup.com It has been shown to protect neuronal cells from damage induced by agents like hydrogen peroxide (H₂O₂). mdpi.com The neuroprotective effects are associated with the attenuation of reactive oxygen species (ROS) levels. mdpi.com A key mechanism by which carnosol provides protection against oxidative stress is through the activation of the Keap1-Nrf2 transcriptional pathway. nih.govmdpi.comnih.govmdpi.comalzdiscovery.org Carnosol, or its oxidized form, can interact with specific cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2. nih.govnih.gov Nrf2 then binds to antioxidant response elements (AREs) in the promoter regions of various cytoprotective genes, including those encoding antioxidant enzymes and phase 2 detoxification enzymes. nih.govmdpi.comnih.govmdpi.comnih.govalzdiscovery.org This induction of endogenous antioxidant defenses helps to mitigate oxidative damage in neuronal cells. nih.govnih.govmdpi.comnih.gov Carnosol has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1). nih.govfrontiersin.org Studies in neuronal cell models have demonstrated that carnosol can protect against neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA) and chlorpyrifos (B1668852) (CPF) by increasing the expression of antioxidant enzymes and reducing ROS and reactive nitrogen species (RNS). nih.gov

Data Tables

| Activity | Model System | Key Findings | Source |

| Reduction of NO Production | LPS-stimulated RAW 264.7 macrophages | Reduced NO production (IC₅₀ = 9.4 μM), decreased iNOS mRNA and protein expression, inhibited NF-κB activation. | researchgate.netacs.orgoup.comnih.gov |

| Decreased Pro-inflammatory Cytokines | Various cell models | Reduced TNF-α, IL-1β, IL-6 expression and secretion, linked to NF-κB inhibition. | nih.govresearchgate.netnih.govresearchgate.netbiomolther.org |

| Modulation of Chemokine Expression | Stimulated mast cells, macrophages | Suppressed expression of CCL2, CCL3, CCL9, CCL5/RANTES, CXCL10/IP-10. | nih.govsemanticscholar.org |

| Inhibition of PGE2 Production | LPS-stimulated RAW 264.7 macrophages, human whole blood | Potently reduced PGE2 production, inhibited mPGES-1 activity. | nih.govsemanticscholar.orgnih.govpsu.edu |

| Neuroprotection against Oxidative Stress | Neuronal cell models (e.g., SH-SY5Y) | Protected against H₂O₂-induced damage, attenuated ROS levels, activated Keap1-Nrf2 pathway, increased antioxidant enzymes. | nih.govmdpi.comnih.govmdpi.commdpi.comnih.gov |

Modulation of Nrf2-Antioxidant Response Element (ARE) Pathways in Neuronal Contexts

Carnosol, alongside its precursor carnosic acid, has been shown to modulate the Keap1-Nrf2-ARE pathway, a critical regulator of the endogenous defense system against oxidative stress and inflammation in neuronal cells. The pleiotropic transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of numerous cytoprotective genes nih.govmdpi.comfishersci.ca. Under physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and degradation nih.govfishersci.ca.

Studies indicate that carnosol can activate the Keap1-Nrf2 pathway by interacting with specific cysteine residues on Keap1, thereby blocking Nrf2 ubiquitination and promoting its dissociation from Keap1 nih.govfishersci.canih.govnih.gov. The released Nrf2 then translocates to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of cytoprotective genes, facilitating their transcription nih.govfishersci.ca. This leads to the increased production of antioxidant enzymes and proteins, including those involved in glutathione (GSH) synthesis, which protect neurons from oxidative damage and excitotoxicity nih.govmdpi.comfishersci.canih.govmrc.ac.uk. Research in cultured rodent and human induced pluripotent stem cell-derived neurons, as well as in models of traumatic brain injury and oxidative glutamate (B1630785) toxicity, supports the role of Nrf2-ARE pathway activation by carnosic acid (often discussed alongside carnosol) in neuroprotection nih.govmdpi.comnih.govmrc.ac.uk. Carnosol has been shown to modulate PERK and increase nuclear Nrf2 concentration in colon cells, leading to the upregulation of sestrin-2, a stress-inducible antioxidant nih.gov.

Inhibition of Neuronal Apoptosis Pathways (e.g., via MAPKs)

Carnosol and carnosic acid have demonstrated the ability to inhibit neuronal apoptosis induced by various harmful stimuli in experimental models. Neuronal injury and subsequent apoptosis are key factors in the progression of neurodegenerative disorders nih.govmrc.ac.uk. Studies have shown that carnosic acid can exert neuroprotective effects by inhibiting apoptosis following insults such as ischemia/hypoxia and exposure to neurotoxins like 6-hydroxydopamine (6-OHDA) nih.govmrc.ac.ukwikipedia.org.

While some research suggests the involvement of MAPK pathways in carnosol's effects, with carnosic acid shown to inhibit the phosphorylation of JNK and p38 in the context of neuroprotection against 6-OHDA-induced neuronal death mrc.ac.ukwikipedia.org, other studies indicate that carnosic acid may protect cerebellar granule neurons from apoptosis independently of the Ras/MAPK signaling pathway, but dependent on PI3K signaling citeab.com. Carnosic acid's anti-apoptotic effects are also associated with the modulation of apoptosis-regulating proteins, such as increasing the anti-apoptotic protein Bcl-2 and decreasing the pro-apoptotic protein Bax, inhibiting the activation of caspases (caspase-3 and caspase-9), and blocking the release of cytochrome c from mitochondria nih.govmrc.ac.uk. In human neuroblastoma SH-SY5Y cells, carnosic acid reduced amyloid-beta (Aβ)-induced apoptosis nih.gov.

Alleviation of Neuroinflammation in Experimental Models

Neuroinflammation, characterized by the activation of glial cells and the influx of immune cells into the central nervous system, plays a significant role in neurodegenerative diseases citeab.com. Carnosol has demonstrated anti-inflammatory properties in neuronal and microglial cell models.

In LPS-stimulated RAW 264.7 macrophages, carnosol inhibited nitric oxide (NO) production and downregulated the expression of inducible nitric oxide synthase (iNOS). It also reduced the nuclear translocation and DNA binding activity of NF-κB and inhibited the phosphorylation and degradation of IκBα wikipedia.org. Carnosol (5–20 μM) was found to induce HO-1 and Nrf2 in BV2 microglial cells, inhibiting the production of pro-inflammatory mediators like TNF-α, PGE2, and NO stimulated by interferon-γ or LPS wikipedia.org. Furthermore, carnosol treatment significantly alleviated clinical symptoms and reduced inflammatory cell infiltration and demyelination in an experimental autoimmune encephalomyelitis (EAE) model, an animal model of multiple sclerosis. This was associated with the inhibition of Th17 cell differentiation, STAT3 phosphorylation, and NF-κB nuclear translocation nih.gov. Carnosol has been shown to upregulate the PI3K/Akt/Nrf2 axis, contributing to its anti-inflammatory actions by reducing the secretion of pro-inflammatory cytokines and decreasing NO and PGE2 production citeab.com.

Anti-prion Properties in In Vitro and Cell-Free Models

Prion diseases are fatal neurodegenerative disorders linked to the conversion of the physiological prion protein (PrPC) into a misfolded, disease-associated form (PrPSc) cenmed.comguidetopharmacology.org. Research has explored the potential of carnosol and carnosic acid as therapeutic agents against these diseases.

In a cellular model of prion diseases using N2a22L cells, both carnosic acid and carnosol were found to reduce the accumulation of PrPSc cenmed.comguidetopharmacology.orgidrblab.net. This effect was further validated in cell-free prion amplification assays (RT-QuIC), indicating that their anti-prion activity is not solely dependent on their antioxidant properties cenmed.comguidetopharmacology.org. Importantly, cell-free assays revealed that carnosol and carnosic acid can not only prevent the formation of new PrP aggregates but also disrupt already formed aggregates cenmed.comguidetopharmacology.orgidrblab.net. These findings suggest that carnosol possesses pleiotropic effects against prion diseases in in vitro and cell-free systems cenmed.comguidetopharmacology.org.

Data Table: Anti-Prion Effects of Carnosol and Carnosic Acid

| Compound | Model System | Effect on PrPSc Accumulation | Effect on PrP Aggregates (Cell-Free) | Reference |

| Carnosol | N2a22L cells | Reduced | Prevented formation, disrupted | cenmed.comguidetopharmacology.orgidrblab.net |

| Carnosic acid | N2a22L cells | Reduced | Prevented formation, disrupted | cenmed.comguidetopharmacology.orgidrblab.net |

Anticancer Mechanisms of Carnosol

Carnosol exhibits significant anticancer properties through various molecular mechanisms that target cancer cell proliferation, survival, and apoptosis.

Inhibition of Cancer Cell Proliferation and Survival

Carnosol has been demonstrated to inhibit the proliferation and survival of various human cancer cell lines, including those from colon, breast, and prostate cancers researchgate.netnih.govciteab.comnih.govwikipedia.orgpeeref.comnih.govnih.gov. This inhibition is often dose- and time-dependent researchgate.net.

The anticancer effects of carnosol are mediated by the modulation of several signaling pathways crucial for cell growth and survival. These include the inhibition of key molecules such as extracellular signal-regulated kinase (ERK), p38, c-Jun N-terminal kinase (JNK), Akt, mechanistic target of rapamycin (B549165) (mTOR), and cyclooxygenase-2 (COX-2) nih.govpeeref.comnih.gov. For instance, carnosic acid (often studied alongside carnosol) dose-dependently inhibited prostate cancer cell survival and proliferation, which was associated with decreased phosphorylation/activation of Akt, mTOR, and p70 S6K citeab.comnih.gov. Carnosic acid also downregulated COX-2 expression in colon cancer cells nih.gov. Carnosol has also been shown to prevent the nuclear translocation of NF-κB, a transcription factor that promotes cell survival and proliferation nih.govpeeref.com.

Data Table: Carnosol's Effect on Cancer Cell Proliferation/Survival

| Cancer Type | Cell Line | Effect on Proliferation/Survival | Associated Mechanisms | Reference |

| Colon Cancer | HCT116 | Reduced viability | STAT3 inhibition, ROS generation, p53 induction | researchgate.net |

| Colon Cancer | Caco-2, HT29, LoVo | Reduced viability | COX-2 inhibition, inhibition of adhesion and migration | nih.gov |

| Breast Cancer | MDA-MB-231 | Reduced viability | Induction of G2/M cell cycle arrest, p21 upregulation | nih.gov |

| Prostate Cancer | PC-3, LNCaP | Inhibited survival and proliferation | Inhibition of Akt, mTOR, p70 S6K; activation of AMPK | citeab.comnih.gov |

Induction of Apoptosis in Cancer Cells

A key mechanism by which carnosol exerts its anticancer effects is the induction of apoptosis, or programmed cell death, in cancer cells researchgate.netnih.govwikipedia.orgpeeref.comnih.govsigmaaldrich.com. Carnosol-induced apoptosis involves the activation of caspases, a family of proteases that play a central role in the execution phase of apoptosis. Studies have shown increased levels of cleaved caspase-3, caspase-8, and caspase-9, as well as cleavage of poly-(ADP-ribose) polymerase (PARP), a caspase substrate researchgate.netnih.govwikipedia.orgpeeref.com.

Carnosol modulates the balance between pro-apoptotic and anti-apoptotic proteins, typically increasing the expression of pro-apoptotic Bax and decreasing the expression of anti-apoptotic Bcl-2 and Bcl-xl researchgate.netnih.govsigmaaldrich.com. The induction of the tumor suppressor protein p53 has also been observed, which can contribute to apoptosis by regulating downstream targets like Bax and p21 researchgate.netsigmaaldrich.com.

The generation of reactive oxygen species (ROS) plays a role in carnosol-induced apoptosis in some cancer cell types, such as colon cancer cells. ROS can activate signaling pathways that lead to caspase activation and apoptosis researchgate.netsigmaaldrich.com. Furthermore, carnosol can inhibit pro-survival signaling pathways like STAT3, which is often constitutively active in cancer cells and promotes their survival and proliferation. Inhibition of STAT3 by carnosol is associated with the attenuation of its phosphorylation and the reduced expression of its target genes, including survivin and cyclins researchgate.netnih.govsigmaaldrich.com.

Carnosol-induced apoptosis can involve both the intrinsic (mitochondria-dependent) and extrinsic (death receptor-mediated) pathways nih.govsigmaaldrich.com. The intrinsic pathway is characterized by mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and activation of caspase-9. The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and activation of caspase-8 sigmaaldrich.com.

In breast cancer cells, carnosol has been shown to induce ROS-dependent endoplasmic reticulum (ER) stress, which can contribute to both apoptosis and autophagy wikipedia.org. Markers of the unfolded protein response (UPR) pathways, including PERK, IRE-1α, and ATF6, were upregulated, and activation of the PERK-ATF4-CHOP pathway appeared to be important for apoptosis induction wikipedia.org.

Activation of Caspase Cascades (e.g., caspase-3, -7, -8, -9)

A primary mechanism by which carnosol triggers apoptosis involves the activation of caspase cascades. Studies have demonstrated that carnosol treatment leads to the cleavage and activation of initiator caspases, such as caspase-8 and caspase-9, and effector caspases, particularly caspase-3. mdpi.comnih.govjcpjournal.orgspandidos-publications.comnih.govoncotarget.comdergipark.org.tr For instance, in human colon cancer HCT116 cells, carnosol induced the cleavage of caspase-9 and caspase-3, as well as poly-(ADP-ribose) polymerase (PARP), a downstream target of caspases. nih.govspandidos-publications.com Similarly, carnosol treatment of triple-negative MDA-MB-231 breast cancer cells resulted in increased protein levels of cleaved PARP, caspase-3, caspase-8, and caspase-9. nih.gov Activation of caspase-9 suggests the involvement of the intrinsic, mitochondria-mediated apoptotic pathway. spandidos-publications.com

Modulation of Apoptotic Protein Expression (e.g., Bax upregulation, Bcl-2/Bcl-xl downregulation)

Carnosol influences the balance between pro-apoptotic and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. Research indicates that carnosol treatment typically leads to an increase in the expression of pro-apoptotic proteins like Bax, while decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xl. nih.govjcpjournal.orgspandidos-publications.comnih.govdergipark.org.tr In HCT116 colon cancer cells, carnosol elevated Bax expression and inhibited the levels of Bcl-2 and Bcl-xl. nih.govspandidos-publications.com This modulation of Bcl-2 family proteins favors the induction of apoptosis, as a higher Bax:Bcl-2 ratio promotes mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors. spandidos-publications.comspandidos-publications.com Studies in lung cancer cell lines have also shown that carnosol treatment increases Bax and Bak expression while decreasing Bcl-XL expression. dergipark.org.tr

Role of p53 Pathway Activation

The tumor suppressor protein p53 plays a crucial role in regulating apoptosis in response to cellular stress. Carnosol has been shown to activate the p53 pathway in certain cancer cell types. nih.govspandidos-publications.comdergipark.org.trnih.govresearchgate.netmdpi.com In HCT116 cells, carnosol induced the expression of p53 and inhibited that of murine-double minute-2 (Mdm2), an E3 ubiquitin ligase that targets p53 for degradation. nih.govspandidos-publications.com This suggests that carnosol may stabilize and activate p53 by inhibiting Mdm2. spandidos-publications.com Activation of p53 can lead to the transcription of pro-apoptotic genes, including Bax. spandidos-publications.com Studies in glioblastoma cells have also demonstrated that carnosol can increase intracellular p53 levels by disrupting the interaction between p53 and MDM2, leading to the functional reactivation of p53 and the induction of apoptosis. nih.govmdpi.com Carnosol has also been reported to activate the AMPK-p53 pathway in hepatocellular carcinoma cells, contributing to apoptosis induction. researchgate.net

Induction of Cell Cycle Arrest (e.g., G2/M phase)

Carnosol has been observed to induce cell cycle arrest in various cancer cell lines, often at the G2/M phase. jcpjournal.orgnih.govoncotarget.comspandidos-publications.complos.orgnih.gov This arrest prevents uncontrolled proliferation of cancer cells. For example, carnosol treatment of human colorectal cancer Caco-2 cells resulted in transient cell cycle arrest in the G2/M phase. jcpjournal.orgspandidos-publications.comnih.gov Similarly, carnosol induced G2/M phase arrest in human prostate cancer PC3 cells and triple-negative MDA-MB-231 breast cancer cells in a concentration-dependent manner. jcpjournal.orgnih.govplos.org In MDA-MB-231 cells, 50 and 100 µM carnosol caused a significant increase in the G2/M population after 24 hours. plos.org This G2/M arrest can be associated with the upregulation of cell cycle regulators like cyclin B1 and the cyclin-dependent kinase inhibitor p21, while decreasing levels of proteins such as phosphorylated CDC2 and CDK2. jcpjournal.orgnih.govoncotarget.complos.orgnih.gov

Here is a data table summarizing some findings on carnosol's effect on cell cycle arrest:

| Cell Line | Carnosol Concentration | Treatment Duration | Observed Effect | Relevant Markers | Source |

| Caco-2 (Colon) | 50 µM | 24 h | Transient G2/M arrest | Upregulation of cyclin B1 | jcpjournal.orgspandidos-publications.comnih.gov |

| PC3 (Prostate) | Concentration-dependent | Not specified | G2/M arrest | Downregulation of cyclins (A, D1, D2), Cdk2, -4, -6; Upregulation of p21, p27 | jcpjournal.org |

| MDA-MB-231 (Breast) | 50, 100 µM | 24 h | Significant G2/M arrest | Increased p21 expression; Decreased p27 level | nih.govplos.org |

| HGC27, BGC803 (Gastric) | Not specified | 24 h | G2/M arrest | Increased cyclin B1, p53; Decreased phosphorylated CDC2, CDK2 | oncotarget.com |

Inhibition of Cancer Cell Migration and Invasion

Carnosol has demonstrated the ability to inhibit the migration and invasion of various cancer cell types, crucial processes in tumor metastasis. mdpi.comjcpjournal.orgresearchgate.netspandidos-publications.comnih.govnih.govfrontiersin.org

Downregulation of Matrix Metallopeptidase-9 (MMP-9) Expression and Activity

Matrix metalloproteinases (MMPs), particularly MMP-9, play a significant role in the degradation of the extracellular matrix, facilitating cancer cell migration and invasion. Carnosol has been shown to downregulate the expression and activity of MMP-9. mdpi.comresearchgate.netspandidos-publications.comnih.govnih.govfrontiersin.orgsemanticscholar.org In mouse melanoma B16/F10 cells, carnosol dose-dependently inhibited migration and invasion, which was associated with a reduction in MMP-9 activity and protein levels, as well as decreased MMP-9 mRNA. nih.govsemanticscholar.org Similarly, carnosol treatment of human breast cancer MDA-MB-231 cells inhibited migration and invasion and downregulated MMP-9 expression and activity. mdpi.comnih.gov This effect on MMP-9 is considered a key mechanism by which carnosol suppresses the invasive potential of cancer cells. nih.gov Carnosol has also been reported to decrease MMP-9 expression and inhibit the migration of vascular smooth muscle cells. jcpjournal.orgsemanticscholar.orgnih.gov

Here is a data table illustrating carnosol's effect on MMP-9:

| Cell Line | Carnosol Concentration | Effect on MMP-9 Activity | Effect on MMP-9 Expression (mRNA/Protein) | Source |

| B16/F10 (Melanoma) | Dose-dependent | Decreased | Suppressed (mRNA and protein) | nih.govsemanticscholar.org |

| MDA-MB-231 (Breast) | Dose-dependent | Reduced | Downregulated | mdpi.comnih.govfrontiersin.org |

| Vascular Smooth Muscle Cells | Not specified | Decreased | Decreased | jcpjournal.orgsemanticscholar.orgnih.gov |

Modulation of AP-1 Activity

Activator protein-1 (AP-1) is a transcription factor that regulates the expression of various genes involved in cell proliferation, differentiation, and invasion, including MMP-9. Carnosol has been shown to modulate AP-1 activity, contributing to its inhibitory effects on migration and invasion. nih.govnih.govsemanticscholar.orgaacrjournals.orgnih.govresearchgate.net Studies have indicated that carnosol can inhibit the binding of AP-1 to the promoter regions of target genes like COX-2, which is regulated by AP-1. aacrjournals.orgnih.govresearchgate.net In B16/F10 melanoma cells, carnosol's inhibition of MMP-9 expression and activity was mediated, in part, through the downregulation of AP-1 activity. nih.govsemanticscholar.org This modulation of AP-1 activity by carnosol can occur through the inhibition of upstream signaling pathways, such as the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways (ERK1/2, p38, and JNK), which are known to activate AP-1. nih.govaacrjournals.orgnih.gov

Modulation of Key Signaling Pathways in Cancer:

Studies have elucidated the impact of carnosol on various signaling cascades critical for cancer progression. These include pathways involved in cell growth, metabolism, and hormone signaling.

Inhibition of PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation and is frequently hyperactivated in various cancers. researchgate.netfrontiersin.org Research has shown that carnosol can inhibit this pathway. For instance, treatment of PC3 prostate cancer cells with carnosol resulted in a dose-dependent decrease in the phosphorylation of Akt. frontiersin.org In human glioblastoma U87MG cells, carnosol also modulated cellular proliferation, potentially involving the PI3K/Akt pathway. researchgate.net Furthermore, carnosol's inhibitory effect on the PI3K/Akt pathway has been observed in the context of vascular injury, where it regulated this pathway by binding to and inhibiting the phosphorylation of FAK protein. researchgate.net

Targeting Mechanistic Target of Rapamycin (mTOR) Pathway

The mechanistic Target of Rapamycin (mTOR) pathway is a downstream effector of the PI3K/Akt pathway and plays a central role in regulating cell growth, proliferation, and survival. nih.govnih.gov Aberrant activation of mTOR is common in many cancers. nih.gov Studies have demonstrated that carnosol can target the mTOR pathway. In PC3 prostate cancer cells, carnosol treatment led to a dose-dependent decrease in the phosphorylation of mTOR protein. frontiersin.org In triple-negative breast cancer (TNBC) cells, carnosol significantly decreased the level of phosphorylated mTOR and also reduced total mTOR protein levels. mdpi.comfrontiersin.org This inhibition of mTOR signaling is associated with the induction of autophagy and apoptosis in these cells. mdpi.comfrontiersin.org

Activation of 5′-AMP-Activated Protein Kinase (AMPK)

The 5′-AMP-Activated Protein Kinase (AMPK) is an energy sensor that, when activated, can suppress cell growth and proliferation, making it a potential target for cancer therapy. mdpi.commdpi.com Carnosol has been shown to activate AMPK. In PC3 prostate cancer cells, a dose-dependent increase in the phosphorylated forms of AMPK-α (Thr172) was observed following carnosol treatment. nih.govfrontiersin.orgplos.org This activation of AMPK is considered to be upstream of mTOR inhibition. nih.gov Studies in HepG2 hepatoma cells also showed that carnosol induced significant phosphorylation of AMPK and its downstream target acetyl-CoA carboxylase 1 (ACC1), which was linked to suppressed cell proliferation. mdpi.comnih.gov Carnosol's mechanism of action involving AMPK activation has been observed in various cancer cell lines. nih.govmdpi.com

Inhibition of Extracellular Signal-Regulated Kinase (ERK), p38, and c-Jun N-terminal Kinase (JNK)

The Extracellular Signal-Regulated Kinase (ERK), p38, and c-Jun N-terminal Kinase (JNK) are members of the Mitogen-Activated Protein Kinase (MAPK) family, which are involved in regulating cell proliferation, differentiation, and survival. nih.govmdpi.com Carnosol has been shown to inhibit the activity of these kinases in various cancer contexts. In skin cancer cells, carnosol treatment modulated the phosphorylation activities of Akt, p38, and JNK, and to a lesser extent, Erk1/2. nih.gov This modulation was associated with a decrease in MMP-9 expression, which is involved in cell migration and invasion. nih.gov Carnosol also inhibited the activation of ERK1/2, p38, and JNK MAPKs induced by phorbol (B1677699) ester (PMA) in human mammary epithelial cells, which helped explain its ability to block AP-1 binding to the COX-2 promoter. nih.govnih.govaacrjournals.org

Targeting Androgen and Estrogen Receptors

Androgen Receptor (AR) and Estrogen Receptor (ER) signaling play significant roles in the development and progression of certain cancers, particularly prostate and breast cancer. nih.govnih.gov Carnosol has demonstrated the ability to target both AR and ER-alpha. Molecular modeling studies suggest that carnosol can fit within the ligand-binding domain of both receptors. nih.govnih.gov In hormone-sensitive cancer cell lines like LNCaP, 22Rv1 (prostate cancer), and MCF7 (breast cancer), carnosol treatment (20–40 µM) decreased the protein expression of both AR and ER-alpha in a dose-dependent manner. nih.govnih.govaacrjournals.org Further experiments using a TR-FRET assay confirmed that carnosol interacts with both AR and ER-alpha and functions as a receptor antagonist without exhibiting agonist effects. nih.govnih.govaacrjournals.org This dual targeting property distinguishes carnosol from some other anti-androgens or anti-estrogens. nih.govnih.gov

Inhibition of RSK2 (Ribosomal S6 Kinase 2) Activity

Ribosomal S6 Kinase 2 (RSK2) is a downstream effector of the MAPK pathway that is involved in regulating cell proliferation, survival, and cell cycle progression. tandfonline.com RSK2 is dysregulated in several malignancies. tandfonline.com Carnosol has been identified as a potent inhibitor of RSK2. biorbyt.comnih.govresearchgate.netnih.gov In vitro kinase assays have shown that carnosol strongly suppresses RSK2 activity with an IC₅₀ value of approximately 5.5 μM in gastric cancer cells. biorbyt.comnih.gov This inhibition of RSK2 activity is associated with the suppression of gastric cancer cell growth, both anchorage-dependent and -independent, by inhibiting the RSKs-CREB signaling pathway. nih.govnih.gov Carnosol appears to be most potent against RSK2 compared to other kinases tested in some studies. nih.gov

Inhibition of STAT3 (Signal Transducer and Activator of Transcription 3) Signaling

Carnosol has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that plays a critical role in cell proliferation, survival, invasion, and angiogenesis, and its aberrant activation is frequently observed in various cancers. frontiersin.orgspandidos-publications.comd-nb.info

Studies have demonstrated that carnosol can reduce the constitutive phosphorylation of STAT3 at tyrosine 705, which is essential for its activation and subsequent nuclear translocation and DNA binding activity. spandidos-publications.comd-nb.info The inhibition of STAT3 phosphorylation by carnosol may occur through the attenuation of upstream kinases, such as Janus-activated kinase 2 (JAK2) and Src kinase, which are known to phosphorylate STAT3. spandidos-publications.comd-nb.info For instance, research in human colon cancer HCT116 cells indicated that carnosol diminished the phosphorylation of both JAK2 and Src kinase. spandidos-publications.com

Furthermore, carnosol has been shown to decrease the total protein level of STAT3 in some cancer cell lines, suggesting a mechanism involving proteasomal degradation. frontiersin.org This degradation appears to be mediated, at least in part, by the generation of reactive oxygen species (ROS). frontiersin.orgmdpi.com Pre-treatment with ROS scavengers has been shown to prevent the carnosol-induced reduction in STAT3 protein levels. mdpi.com

The inhibition of STAT3 signaling by carnosol leads to the downregulation of STAT3 target genes, which include those involved in cell cycle progression (e.g., cyclin D1, D2, D3) and anti-apoptosis (e.g., survivin, Bcl-2, Bcl-xL). spandidos-publications.comd-nb.info This downregulation contributes to the anti-proliferative and pro-apoptotic effects observed with carnosol treatment in various cancer cell lines. spandidos-publications.comd-nb.infomdpi.com

Modulation of Aryl Hydrocarbon Receptor (AhR) and Cytochrome P450 Enzymes (CYP1A1, CYP1B1)

Carnosol has been found to modulate the activity of the Aryl Hydrocarbon Receptor (AhR) and downstream cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. nih.govresearchgate.netnih.gov The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in the metabolism of various endogenous and exogenous compounds, including polycyclic aromatic hydrocarbons (PAHs). nih.govmdpi.com Activation of AhR by PAHs leads to the induction of CYP1A1 and CYP1B1, enzymes that can convert these procarcinogens into genotoxic metabolites. nih.govmdpi.com

Studies have shown that carnosol can suppress the induction of CYP1A1 and CYP1B1 transcription and protein expression mediated by PAHs like benzo[a]pyrene (B130552) (B[a]P). nih.govresearchgate.netnih.gov This inhibitory effect appears to be linked to carnosol's ability to inhibit Hsp90 ATPase activity, which in turn leads to a rapid decrease in AhR protein levels. nih.govnih.gov AhR is a client protein of Hsp90, and its stability is dependent on this chaperone. nih.govnih.gov By reducing AhR levels, carnosol effectively blocks the downstream activation of CYP1A1 and CYP1B1. nih.govresearchgate.netnih.gov

The modulation of the AhR-CYP1A1/CYP1B1 pathway by carnosol is considered a significant mechanism contributing to its chemopreventive potential, as it can reduce the metabolic activation of carcinogens and subsequent DNA adduct formation. nih.govnih.govnih.gov

Influence on Detoxification Enzyme Induction (e.g., GST, quinone reductase)

Carnosol has been shown to influence the induction of phase II detoxification enzymes, such as glutathione-S-transferase (GST) and NAD(P)H-quinone reductase (QR), also known as NQO1. mdpi.comnih.govnih.govjcpjournal.org These enzymes play a crucial role in detoxifying and eliminating harmful chemical substances and their metabolites from the body by conjugating them with endogenous molecules like glutathione. mdpi.comjcpjournal.org